molecular formula C8H16O3 B3264387 2-Isopropyl-5-hydroxymethyl-1,3-dioxane CAS No. 39113-74-1

2-Isopropyl-5-hydroxymethyl-1,3-dioxane

Cat. No.: B3264387
CAS No.: 39113-74-1
M. Wt: 160.21 g/mol
InChI Key: ZZETUFLYPMIVJC-UHFFFAOYSA-N
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Description

“2-Isopropyl-5-hydroxymethyl-1,3-dioxane” is a chemical compound with the molecular formula C9H18O2 . It is structurally similar to 5,5-Dimethyl-1,3-dioxane and 2-Isopropyl-5,5-dimethyl-1,3-dioxane .


Synthesis Analysis

The synthesis of 2-substituted 5-hydroxy-1,3-dioxanes has been achieved by a process initiated with the acetalization of glycerol . Four isomeric products are formed upon treatment of glycerol with aldehydes: cis- and trans-2-alkyl-4-hydroxymethyl-1,3-dioxolanes together with cis-and trans-2-alkyl-5-hydroxy-1,3-dioxanes .


Molecular Structure Analysis

Quantum chemical calculations of conformational transformations of 2-isopropyl-5-methoxy-5-methyl-1,3,2-dioxaborinane in the DFT PBE/3ζ and RI-MP2/λ2 approximations showed a distinct preference of the conformer with axial methoxy group for the isolated molecule .


Chemical Reactions Analysis

The reaction is an equilibrium process that is usually performed in an organic solvent, in which water is removed from the reaction to shift the equilibrium toward product formation .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 158.238 Da . The compound is structurally similar to 5,5-Dimethyl-1,3-dioxane and 2-Isopropyl-5,5-dimethyl-1,3-dioxane .

Mechanism of Action

The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Safety and Hazards

The compound is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is also suspected of damaging fertility or the unborn child . It is advised to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes .

Future Directions

The compound has potential applications in the production of biofuels . The superabundance of glycerol from biodiesel manufacturers will lead to the availability of glycerol at a lower price, therefore, it would create a huge market value for the applications of crude glycerol .

Properties

IUPAC Name

(2-propan-2-yl-1,3-dioxan-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-6(2)8-10-4-7(3-9)5-11-8/h6-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZETUFLYPMIVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1OCC(CO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501246452
Record name trans-2-(1-Methylethyl)-1,3-dioxane-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501246452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35113-53-2
Record name trans-2-(1-Methylethyl)-1,3-dioxane-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501246452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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